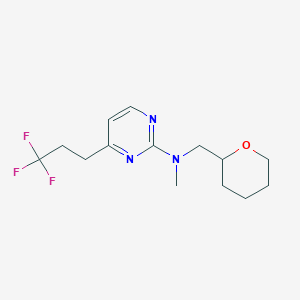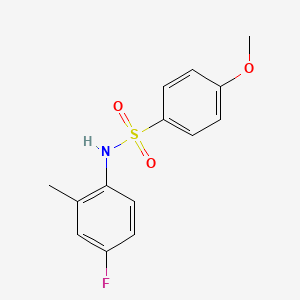
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as DMCM, is a benzodiazepine derivative that has been widely used in scientific research for its ability to selectively bind to the GABA-A receptor. This receptor is an important target for the treatment of anxiety disorders, epilepsy, and other neurological conditions.
作用機序
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one selectively binds to the GABA-A receptor and enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability. This mechanism of action is similar to other benzodiazepine derivatives, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been shown to have a number of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. These effects are mediated by the GABA-A receptor and are dose-dependent.
実験室実験の利点と制限
One of the main advantages of using 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one in lab experiments is its high selectivity for the GABA-A receptor. This allows researchers to study the receptor in isolation and to investigate its specific role in different neurological conditions. However, one limitation of using 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body.
将来の方向性
There are several future directions for research involving 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one. One area of interest is the development of new benzodiazepine derivatives with improved pharmacological properties, such as longer half-lives and greater selectivity for the GABA-A receptor. Another area of interest is the investigation of the role of the GABA-A receptor in different neurological conditions, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research into the biochemical and physiological effects of 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, particularly in relation to its potential as a treatment for anxiety disorders and epilepsy.
合成法
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with acetic anhydride, followed by the addition of methyl magnesium bromide and trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain pure 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one.
科学的研究の応用
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been extensively used in scientific research to study the GABA-A receptor and its role in the central nervous system. It has been shown to be a useful tool for investigating the molecular mechanisms of anxiety disorders, epilepsy, and other neurological conditions. 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has also been used as a model compound for the development of new benzodiazepine derivatives with improved pharmacological properties.
特性
IUPAC Name |
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-6-3-8-9(4-7(6)2)17-11(18)5-10(16-8)12(13,14)15/h3-4H,5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHSTXLMDWLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5374689.png)
![N-(3-chloro-2-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5374691.png)

![5-[(2-methylphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5374704.png)
![4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid](/img/structure/B5374711.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5374716.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5374733.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5374736.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5374747.png)

![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374768.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5374772.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5374780.png)
![methyl {4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetate](/img/structure/B5374790.png)